

Physicochemical Characteristics of Ethyl Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Ethoxysalicylic acid*

Cat. No.: B083589

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate, the ethyl ester of salicylic acid, is a prominent organic compound with significant applications across the pharmaceutical, cosmetic, and flavor industries. Its characteristic wintergreen-like aroma, coupled with its analgesic and anti-inflammatory properties, establishes it as a compound of considerable scientific interest.^[1] A comprehensive understanding of its physicochemical and spectroscopic properties is fundamental for its effective application in research, drug development, and quality control. This guide provides a detailed overview of the core physicochemical characteristics of ethyl salicylate, methodologies for their determination, and insights into its biological relevance.

Core Physicochemical Properties

The fundamental physicochemical properties of ethyl salicylate are summarized in the table below, offering a convenient reference for experimental design and data interpretation.

Property	Value	References
Molecular Formula	C ₉ H ₁₀ O ₃	[2] [3] [4]
Molecular Weight	166.17 g/mol	[2] [3] [5]
CAS Number	118-61-6	[2] [6] [7]
Appearance	Colorless liquid	[8]
Odor	Wintergreen-like	[8] [9]
Melting Point	1.0 to 3.0 °C	[8] [10]
Boiling Point	232 to 235 °C at 760 mmHg	[5] [8]
Density	1.125 to 1.131 g/cm ³ at 20-25 °C	[8] [10]
Solubility	Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents.	[1] [5] [8]
logP (o/w)	2.95 to 3.07	[4] [10]
Refractive Index	1.521 to 1.523 at 20 °C	[10]
pKa	9.93 ± 0.10 (Predicted)	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of ethyl salicylate.

Technique	Key Observations
¹ H NMR	The proton NMR spectrum of ethyl salicylate in CDCl ₃ typically shows signals for the aromatic protons between 6.8 and 7.9 ppm, a quartet for the methylene (-CH ₂) protons of the ethyl group around 4.4 ppm, a triplet for the methyl (-CH ₃) protons of the ethyl group around 1.4 ppm, and a singlet for the hydroxyl (-OH) proton.[5]
¹³ C NMR	The carbon NMR spectrum in CDCl ₃ will exhibit signals for the carbonyl carbon of the ester around 170 ppm, aromatic carbons between 112 and 162 ppm, the methylene carbon of the ethyl group around 61 ppm, and the methyl carbon of the ethyl group around 14 ppm.[5]
Infrared (IR)	The IR spectrum displays characteristic absorption bands. A broad band for the hydroxyl group (-OH) stretching is observed around 3200 cm ⁻¹ . The carbonyl group (C=O) of the ester shows a strong absorption peak around 1680 cm ⁻¹ . C-O stretching vibrations and aromatic C-H and C=C stretching are also present.[11]
Mass Spectrometry (MS)	The electron ionization (EI) mass spectrum of ethyl salicylate shows a molecular ion peak (M ⁺) at m/z 166. Key fragment ions are observed at m/z 120 (loss of ethoxy group) and 92.[5]

Experimental Protocols

Synthesis of Ethyl Salicylate (Fischer Esterification)

Ethyl salicylate is commonly synthesized via the Fischer esterification of salicylic acid with ethanol, using an acid catalyst.[12][13]

Materials:

- Salicylic acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Dichloromethane or ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine salicylic acid and an excess of absolute ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux for 1-2 hours.[\[13\]](#)
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the mixture with cold water, followed by a 5% sodium bicarbonate solution to neutralize any unreacted acid, and then with brine.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation.
- The crude ethyl salicylate can be purified by distillation under reduced pressure.

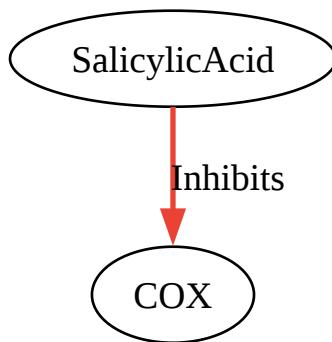
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of ethyl salicylate.

Determination of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve approximately 5-10 mg of ethyl salicylate in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.[1]
- Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[1]
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.


Infrared (IR) Spectroscopy:

- Place a drop of neat liquid ethyl salicylate between two potassium bromide (KBr) plates to form a thin film.
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400 cm^{-1} .

Biological Significance and Signaling

Ethyl salicylate acts as a prodrug that is metabolized in the body to its active form, salicylic acid. This conversion is crucial for its therapeutic effects.[1][14]

Mechanism of Action: Upon administration, ethyl salicylate is hydrolyzed by esterases present in the blood and tissues to yield salicylic acid and ethanol.[1][14] Salicylic acid then exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][14] The inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[14]

[Click to download full resolution via product page](#)

Caption: Prodrug activation and mechanism of action of ethyl salicylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 3. Ethyl Salicylate - CAS - 118-61-6 | Axios Research [axios-research.com]
- 4. ethyl salicylate CAS#: 118-61-6 [m.chemicalbook.com]
- 5. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl salicylate | CAS#:118-61-6 | Chemsoc [chemsoc.com]
- 7. veeprho.com [veeprho.com]
- 8. Ethyl salicylate - Wikipedia [en.wikipedia.org]
- 9. ethyl salicylate | 118-61-6 [chemicalbook.com]
- 10. ethyl salicylate, 118-61-6 [thegoodsentscompany.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. phillysim.org [phillysim.org]
- 13. benchchem.com [benchchem.com]

- 14. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]
- To cite this document: BenchChem. [Physicochemical Characteristics of Ethyl Salicylate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083589#physicochemical-characteristics-of-5-ethoxysalicylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com